molecular formula C11H16N2O2S B13893789 5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide

5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide

Cat. No.: B13893789
M. Wt: 240.32 g/mol
InChI Key: LZYKWLBYHPRGOA-UHFFFAOYSA-N
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Description

5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide is a synthetic organic compound with the molecular formula C11H16N2O2S . It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide typically involves the reaction of 5-acetyl-2-thiophenecarboxylic acid with 2-(dimethylamino)ethylamine . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring and dimethylaminoethyl side chain make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

5-acetyl-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H16N2O2S/c1-8(14)9-4-5-10(16-9)11(15)12-6-7-13(2)3/h4-5H,6-7H2,1-3H3,(H,12,15)

InChI Key

LZYKWLBYHPRGOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCCN(C)C

Origin of Product

United States

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